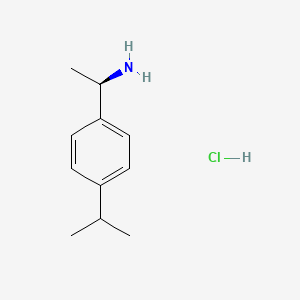

(R)-1-(4-Isopropylphenyl)ethanamine hydrochloride

Description

Discovery Timeline in Chiral Amine Research

The synthesis and characterization of (R)-1-(4-isopropylphenyl)ethanamine hydrochloride emerged from over a century of advancements in chiral amine chemistry. Louis Pasteur’s 1848 resolution of tartaric acid enantiomers laid the foundation for stereochemical inquiry, but the recognition of nitrogen-centered chirality required decades of theoretical refinement. In 1899, William Jackson Pope and Stanley Peachey achieved the first resolution of a chiral quaternary ammonium salt, confirming nitrogen’s capacity for asymmetry. This work validated Jacobus Henricus van ’t Hoff’s tetrahedral carbon theory while expanding its principles to other elements.

By the mid-20th century, the inherent challenges of amine stereochemistry became apparent. Unlike carbon centers, trivalent amines undergo rapid pyramidal inversion, rendering enantiomer isolation impractical for tertiary amines. This limitation spurred interest in quaternary ammonium salts and stabilized imine derivatives. The development of asymmetric hydrogenation (AH) in the 1970s–1980s, particularly using rhodium and iridium catalysts with chiral phosphine ligands, provided a pathway to enantiomerically pure secondary amines like (R)-1-(4-isopropylphenyl)ethanamine.

Key milestones:

| Year | Advancement | Impact |

|---|---|---|

| 1848 | Pasteur’s tartaric acid resolution | Demonstrated molecular chirality |

| 1899 | Pope/Peachey qu |

Properties

IUPAC Name |

(1R)-1-(4-propan-2-ylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSMWEMLBQTBPN-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704175 | |

| Record name | (1R)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856646-05-4 | |

| Record name | (1R)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Isopropylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Isopropylphenyl)ethanamine hydrochloride often involves catalytic hydrogenation processes. These methods are optimized for large-scale production and typically use palladium or platinum catalysts under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Isopropylphenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are substituted amines.

Scientific Research Applications

®-1-(4-Isopropylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(4-Isopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride , differing primarily in substituents on the aromatic ring or stereochemical modifications. These variations influence physicochemical properties, biological activity, and applications.

Substituent Effects on Aromatic Rings

Table 1: Comparative Molecular Data

Key Observations:

- Halogenation : The chloro-methyl derivative (1255306-36-5 ) exhibits increased molecular weight and polarity, which may influence solubility and receptor binding .

- Bulkier Groups : Tert-butyl substituents (e.g., in 17a from ) introduce steric hindrance, which can modulate selectivity in antifungal applications.

Biological Activity

(R)-1-(4-Isopropylphenyl)ethanamine hydrochloride, with the CAS number 856646-05-4, is a chiral amine compound that has garnered interest in various biological applications. Its structural formula is , and it has a molecular weight of 199.72 g/mol. This compound is primarily studied for its potential therapeutic effects and mechanisms of action in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈ClN |

| Molecular Weight | 199.72 g/mol |

| CAS Number | 856646-05-4 |

| Purity | Research grade |

| Storage Conditions | Inert atmosphere, Room Temperature |

The biological activity of (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist depending on the specific biological context.

- Receptor Interaction : Studies suggest that the compound may bind to adrenergic receptors, influencing neurotransmitter release and modulating physiological responses such as mood and anxiety.

- Enzyme Modulation : It may inhibit specific enzymes involved in metabolic pathways, thus exerting therapeutic effects against conditions like depression or anxiety disorders.

Research Findings

Recent studies have highlighted the potential of (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride in various therapeutic areas:

- Antidepressant Effects : Research indicates that the compound exhibits antidepressant-like activity in animal models, possibly through serotonergic and noradrenergic pathways.

- Neuroprotective Properties : Preliminary findings suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

- Animal Model Studies : In a study involving rodents, administration of (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .

- In Vitro Studies : Cell culture experiments demonstrated that the compound could inhibit apoptosis in neuronal cells subjected to oxidative stress, suggesting a protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-1-(4-Isopropylphenyl)ethanamine | Enantiomer with opposite chirality | Different receptor affinity |

| Phenethylamine | Simple phenethyl structure | Broadly known stimulant effects |

| 4-Methylamphetamine | Alkyl substitution on phenethylamine | Potent CNS stimulant |

Unique Attributes

The specific isopropyl substitution at the para position of the phenyl group in (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride confers distinct pharmacological properties compared to its analogs, potentially enhancing its selectivity for certain receptors while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, (R)-enantiomers of structurally similar compounds (e.g., (R)-1-(4-tert-butylphenyl) derivatives) are synthesized using chiral amines and resolved via crystallization with resolving agents like tartaric acid . Enantiomeric purity (>95%) can be validated using chiral HPLC with a mobile phase of methanol and sodium acetate/sodium octanesulfonate buffer (pH 4.6), as described in pharmacopeial methods for analogous compounds .

Q. How should researchers characterize the compound’s structural and chiral identity?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and polarimetry. For example, the (R)-configuration in related hydrochlorides (e.g., (R)-1-(4-fluorophenyl)ethanamine) is confirmed via optical rotation comparisons with literature values and X-ray crystallography of intermediates . Purity ≥98% is achievable via reverse-phase HPLC with UV detection at λmax ≈255 nm, as validated for structurally related amines .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, structurally similar hydrochlorides (e.g., tetramisole HCl) require precautions against inhalation, skin contact, and ingestion. Use PPE (gloves, goggles) and work in a fume hood. Emergency protocols should follow GHS guidelines, including neutralization of spills with sodium bicarbonate . Stability data for related compounds suggests storage at -20°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride analogs?

- Methodological Answer : Contradictory bioactivity data (e.g., antifungal or receptor-binding profiles) may arise from impurities or stereochemical variability. For example, trace enantiomeric impurities (<2%) in (R)-1-(4-tert-butylphenyl) derivatives significantly alter antifungal efficacy . Mitigate this by using orthogonal purity assays (e.g., LC-MS, chiral chromatography) and validating biological assays with enantiomerically pure controls.

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies for related hydrochlorides (e.g., ethyl 4-ANPP HCl) show degradation at >40°C or pH extremes. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation products. Buffering experimental solutions to pH 4–6 and avoiding prolonged light exposure are recommended .

Q. How can enantiomeric excess (ee) be quantified when scaling up synthesis?

- Methodological Answer : Scale-up introduces risks of racemization. Use in-process monitoring via chiral HPLC with a Crownpak CR(+) column and a mobile phase of acetonitrile/perchloric acid. For example, (R)-1-(4-trifluoromethoxyphenyl)ethanamine HCl maintained >99% ee under optimized reaction conditions (low temperature, short reaction times) .

Q. What are the analytical challenges in detecting trace impurities in this compound?

- Methodological Answer : Impurities like des-isopropyl analogs or residual solvents (e.g., dichloromethane) require GC-MS headspace analysis or UPLC-MS/MS. For example, articaine HCl impurities are quantified at ≤0.1% using a C18 column and gradient elution with phosphate buffer/acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.